molecular formula C13H16O2 B14407942 6-Phenyl-5-hexenoic acid, methyl ester CAS No. 85396-64-1

6-Phenyl-5-hexenoic acid, methyl ester

Cat. No.: B14407942
CAS No.: 85396-64-1
M. Wt: 204.26 g/mol
InChI Key: CUAFVHKUQUVEAG-UXBLZVDNSA-N
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Description

6-Phenyl-5-hexenoic acid, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a phenyl group attached to a hexenoic acid backbone, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-5-hexenoic acid, methyl ester typically involves the esterification of 6-Phenyl-5-hexenoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-5-hexenoic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Phenyl-5-hexenoic acid, methyl ester has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the inhibition of specific enzymes.

    Industry: Utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 6-Phenyl-5-hexenoic acid, methyl ester involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-5-hexenoic acid, methyl ester is unique due to the presence of both a phenyl group and a hexenoic acid chain. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

85396-64-1

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

methyl (E)-6-phenylhex-5-enoate

InChI

InChI=1S/C13H16O2/c1-15-13(14)11-7-3-6-10-12-8-4-2-5-9-12/h2,4-6,8-10H,3,7,11H2,1H3/b10-6+

InChI Key

CUAFVHKUQUVEAG-UXBLZVDNSA-N

Isomeric SMILES

COC(=O)CCC/C=C/C1=CC=CC=C1

Canonical SMILES

COC(=O)CCCC=CC1=CC=CC=C1

Origin of Product

United States

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